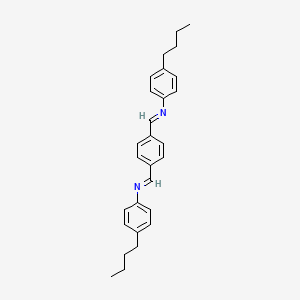

Terephthalylidene bis(p-butylaniline)

Description

The exact mass of the compound Terephthalylidene bis(p-butylaniline) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171004. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Terephthalylidene bis(p-butylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Terephthalylidene bis(p-butylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-butylphenyl)-1-[4-[(4-butylphenyl)iminomethyl]phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2/c1-3-5-7-23-13-17-27(18-14-23)29-21-25-9-11-26(12-10-25)22-30-28-19-15-24(16-20-28)8-6-4-2/h9-22H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDOPPGNUYIHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29743-21-3 | |

| Record name | Terephthal-bis-n-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29743-21-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Terephthalylidenebis(4-butylaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Terephthalylidene bis(p-butylaniline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Terephthalylidene bis(p-butylaniline), a Schiff base with significant interest in materials science and potential applications in various fields. This document details the experimental protocols for its synthesis and outlines the key characterization techniques used to verify its structure and purity.

Synthesis of Terephthalylidene bis(p-butylaniline)

The synthesis of Terephthalylidene bis(p-butylaniline) is achieved through a condensation reaction between terephthalaldehyde and p-butylaniline. This reaction, characteristic of Schiff base formation, involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of water.

Experimental Protocol

Materials:

-

Terephthalaldehyde (1 mole equivalent)

-

p-Butylaniline (2 mole equivalents)

-

Absolute Ethanol (solvent)

-

Glacial Acetic Acid (catalyst, optional)

Procedure:

-

A solution of terephthalaldehyde is prepared by dissolving it in a minimal amount of hot absolute ethanol.

-

In a separate flask, a solution of p-butylaniline (2 equivalents) is prepared in absolute ethanol.

-

The ethanolic solution of terephthalaldehyde is added dropwise to the solution of p-butylaniline with constant stirring. A few drops of glacial acetic acid can be added to catalyze the reaction.

-

The reaction mixture is then refluxed for a period of 2 to 4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1]

-

Upon completion of the reaction, the mixture is cooled to room temperature, which typically results in the precipitation of the solid product.

-

The precipitate is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried under vacuum.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and chloroform.

dot

Caption: Synthesis workflow for Terephthalylidene bis(p-butylaniline).

Characterization of Terephthalylidene bis(p-butylaniline)

A combination of spectroscopic and thermal analysis techniques is employed to confirm the successful synthesis and purity of Terephthalylidene bis(p-butylaniline).

Physical Properties

| Property | Value |

| Molecular Formula | C₂₈H₃₂N₂ |

| Molecular Weight | 396.57 g/mol [2] |

| Appearance | Yellow crystalline needles[3] |

| Melting Point | 232 °C[2] |

| CAS Number | 29743-21-3[2] |

Spectroscopic Characterization

FT-IR spectroscopy is a crucial tool for identifying the functional groups present in the synthesized compound. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group and the disappearance of the bands corresponding to the carbonyl (C=O) of the aldehyde and the primary amine (N-H) of the aniline.

Experimental Protocol:

-

The FT-IR spectrum is recorded using a KBr pellet method or as a thin film on a suitable substrate.

-

The spectrum is typically scanned in the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| ~1600-1650 | C=N (azomethine) stretching[4] |

| ~3000-3100 | Aromatic C-H stretching |

| ~2850-2960 | Aliphatic C-H stretching |

| ~1500-1600 | Aromatic C=C stretching |

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, thus confirming its structure.

Experimental Protocol:

-

NMR spectra are typically recorded in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Tetramethylsilane (TMS) is used as an internal standard.

Expected ¹H NMR Chemical Shifts (δ, ppm): The spectrum is expected to show signals corresponding to the aromatic protons, the azomethine proton, and the protons of the butyl groups. The characteristic signal for the azomethine proton (-CH=N-) is anticipated to appear as a singlet in the downfield region.

Expected ¹³C NMR Chemical Shifts (δ, ppm): The ¹³C NMR spectrum will display signals for the aromatic carbons, the azomethine carbon, and the carbons of the butyl chains. The imine carbon atom is expected to have a characteristic chemical shift.

dot

Caption: Logical relationship between synthesis and characterization.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of Terephthalylidene bis(p-butylaniline) is expected to show absorption bands corresponding to π-π* and n-π* transitions associated with the aromatic rings and the azomethine groups.

Experimental Protocol:

-

The UV-Vis spectrum is recorded in a suitable solvent (e.g., ethanol, chloroform) at a known concentration.

-

The spectrum is scanned over a range of wavelengths, typically from 200 to 800 nm.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal stability and phase transitions of the compound.

Experimental Protocol:

-

DSC: A small, weighed sample is heated or cooled at a constant rate in a controlled atmosphere (e.g., nitrogen). The heat flow to or from the sample is measured as a function of temperature.

-

TGA: A sample is heated in a controlled atmosphere at a constant rate, and its mass is continuously monitored as a function of temperature.

Expected Results:

-

DSC: The DSC thermogram will show an endothermic peak corresponding to the melting point of the compound. For liquid crystalline materials like this, additional peaks corresponding to phase transitions may be observed.

-

TGA: The TGA curve will indicate the temperature at which the compound begins to decompose and the percentage of weight loss at different temperatures, providing information about its thermal stability. Studies on similar Schiff bases have shown decomposition often begins at temperatures above 200°C.[5]

Conclusion

The synthesis of Terephthalylidene bis(p-butylaniline) is a straightforward and efficient process based on the well-established Schiff base condensation reaction. The successful synthesis and purity of the compound can be unequivocally confirmed through a combination of spectroscopic and thermal analysis techniques. This guide provides the necessary experimental framework and expected characterization data for researchers working with this and similar compounds.

References

- 1. minarjournal.com [minarjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Butylaniline(104-13-2) 1H NMR spectrum [chemicalbook.com]

- 4. Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol [article.sapub.org]

- 5. researchgate.net [researchgate.net]

CAS number 29743-21-3 properties and uses

An In-depth Technical Guide to N,N′-Terephthalylidenebis(4-butylaniline) (TBBA)

CAS Number: 29743-21-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N,N′-Terephthalylidenebis(4-butylaniline), CAS Number 29743-21-3. This compound, a well-characterized Schiff base, is primarily known for its thermotropic liquid crystalline properties. All available quantitative data has been systematically compiled into tables for clarity. Furthermore, this guide outlines standard experimental protocols for the synthesis and characterization of this material. Visual diagrams generated using Graphviz are provided to illustrate key processes. It is critical to note that while this compound is sometimes abbreviated as TBBA, it is structurally distinct from the brominated flame retardant Tetrabromobisphenol A (CAS 79-94-7), which shares the same acronym. Extensive literature searches reveal no significant data on the biological activity, pharmacology, or application of N,N′-Terephthalylidenebis(4-butylaniline) in drug development. Its known applications are confined to the field of materials science.

Chemical and Physical Properties

N,N′-Terephthalylidenebis(4-butylaniline) is an organic compound derived from an aniline.[1][2] Its core structure consists of a central terephthalylidene group linked to two 4-butylaniline units via imine bonds. This rigid, elongated molecular shape is responsible for its liquid crystalline behavior.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 29743-21-3[3][4] |

| Molecular Formula | C₂₈H₃₂N₂[1][3][4] |

| Molecular Weight | 396.57 g/mol [1][3] |

| Common Synonyms | TBBA, Terephthalylidene bis(p-butylaniline), N,N'-(1,4-Phenylenedimethylidyne)bis(4-butylaniline), Terephthalbis(4-butylaniline)[3][4] |

| MDL Number | MFCD00027222[3] |

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical Description | Yellow crystalline needles[4] | - |

| Melting Point | 232 °C[3][4] | Transition to isotropic liquid |

| Boiling Point | ~510 - 552 °C | Predicted/Estimated values[3][4] |

| Density | ~0.98 - 1.21 g/cm³ | Predicted/Estimated values[3][4] |

| pKa | 2.97 ± 0.50 | Predicted |

| Refractive Index | ~1.7620 | Estimated[4][5] |

Synthesis Protocol

The synthesis of TBBA is a straightforward condensation reaction, characteristic of Schiff base formation. The process involves the reaction of terephthalaldehyde with two equivalents of 4-butylaniline.

Experimental Protocol: Synthesis of TBBA

-

Reactant Preparation : Dissolve one molar equivalent of terephthalaldehyde in a suitable solvent, such as absolute ethanol or toluene.

-

Addition : To the solution from step 1, add two molar equivalents of 4-butylaniline (CAS 104-13-2) dropwise while stirring.

-

Reaction : Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation : Upon completion, cool the reaction mixture to room temperature. The product, TBBA, will precipitate out of the solution.

-

Purification : Collect the yellow crystalline solid by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallization : Further purify the product by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and chloroform to obtain high-purity yellow needles.

-

Drying : Dry the purified crystals under vacuum.

Characterization and Liquid Crystalline Properties

TBBA is a thermotropic liquid crystal, meaning it exhibits different phases (mesophases) upon changes in temperature. The characterization of these phases is crucial for its application in materials science.

Table 3: Mesophase Transition Temperatures for TBBA

| Transition | Temperature (°C) | Phase Change |

| T₁ | 113 | Crystal to Smectic B |

| T₂ | 144 | Smectic B to Smectic C |

| T₃ | 172 | Smectic C to Smectic A |

| T₄ | 200 | Smectic A to Nematic |

| T₅ | 232 | Nematic to Isotropic Liquid |

Note: Transition temperatures can vary slightly based on sample purity and experimental conditions.

Experimental Protocols for Characterization

The following are standard methodologies for confirming the identity and characterizing the liquid crystalline phases of TBBA.

-

Differential Scanning Calorimetry (DSC) :

-

Objective : To determine the temperatures and enthalpy changes of phase transitions.

-

Method : A small, weighed sample (2-5 mg) of TBBA is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to the sample is measured relative to an empty reference pan. Peaks or shifts in the heat flow curve indicate phase transitions. The sample is then cooled at the same rate to observe transitions upon cooling.

-

-

Polarized Optical Microscopy (POM) :

-

Objective : To visually identify the different liquid crystal mesophases by observing their unique optical textures.

-

Method : A small amount of TBBA is placed on a glass slide and covered with a coverslip. The slide is placed on a hot stage attached to a polarizing microscope. The sample is heated and cooled while being observed between crossed polarizers. Each liquid crystal phase (Nematic, Smectic A, etc.) will exhibit a characteristic texture (e.g., schlieren, focal-conic) that allows for its identification.

-

-

Spectroscopic Analysis (FTIR & NMR) :

-

Objective : To confirm the chemical structure of the synthesized compound.

-

Method :

-

FTIR : The formation of the imine (C=N) bond can be confirmed by the appearance of a characteristic stretching band around 1610-1630 cm⁻¹. The disappearance of the C=O stretch from terephthalaldehyde and the N-H stretches from 4-butylaniline also confirms the reaction.

-

¹H NMR : The chemical shifts of the protons, particularly the imine proton (CH=N) around 8.5 ppm and the aromatic protons, will confirm the final structure.

-

-

Uses and Applications

The application of CAS 29743-21-3 is exclusively in the domain of materials science.

-

Liquid Crystal Research : TBBA serves as a model compound for studying various smectic and nematic phases due to its rich polymorphism.

-

Opto-electronic Devices : As a component in liquid crystal mixtures, it could potentially be used in display technologies and light modulators, although more modern materials are now prevalent.

There is no evidence in peer-reviewed literature to suggest its use in any biological or pharmaceutical application.

Safety and Handling

According to available safety data sheets, TBBA is classified as an irritant.

-

Hazard Codes : Xi (Irritant)[4]

-

Risk Statements : R36/37/38 - Irritating to eyes, respiratory system, and skin.[3][4]

-

Safety Statements : S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36 - Wear suitable protective clothing.[3][4]

Standard laboratory practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Cytotoxicity of TBBPA and effects on proliferation, cell cycle and MAPK pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N'-Terephthalylidenebis(4-butylaniline) | C28H32N2 | CID 141503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TBBA | 29743-21-3 [chemicalbook.com]

Unveiling the Mesophases: A Technical Guide to Terephthalylidene bis(p-butylaniline) Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the rich polymorphism of Terephthalylidene bis(p-butylaniline) (TBBA), a classic and extensively studied liquid crystalline material. This document details the synthesis, experimental characterization, and distinct liquid crystal phases of TBBA, presenting quantitative data in a structured format for easy reference and comparison.

Introduction to Terephthalylidene bis(p-butylaniline) (TBBA)

Terephthalylidene bis(p-butylaniline), commonly abbreviated as TBBA, is a thermotropic liquid crystal renowned for its complex sequence of smectic and nematic phases. Its chemical structure, consisting of a central terephthalylidene core linked to two p-butylaniline wings, imparts the molecular anisotropy necessary for the formation of these mesophases. Understanding the phase behavior of TBBA is crucial for the fundamental study of liquid crystal physics and for the design of new materials with tailored properties for applications in displays, sensors, and other advanced technologies.

Synthesis of Terephthalylidene bis(p-butylaniline)

The synthesis of TBBA is typically achieved through a condensation reaction between terephthalaldehyde and p-butylaniline. While specific laboratory protocols may vary, the general procedure is as follows:

Experimental Protocol: Synthesis of TBBA

-

Reactants: Terephthalaldehyde and p-butylaniline (2 molar equivalents).

-

Solvent: A suitable organic solvent such as absolute ethanol or methanol.

-

Catalyst: A few drops of a weak acid, such as acetic acid, can be used to catalyze the reaction.

-

Procedure:

-

Dissolve terephthalaldehyde in the chosen solvent in a round-bottom flask.

-

Add p-butylaniline to the solution.

-

Add the acid catalyst.

-

The reaction mixture is typically refluxed for several hours.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the crude product precipitates out.

-

The solid product is collected by filtration, washed with cold solvent to remove unreacted starting materials, and then dried.

-

Purification is typically performed by recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) to yield pure Terephthalylidene bis(p-butylaniline).

-

Liquid Crystalline Phases of TBBA

TBBA exhibits a rich polymorphism, transitioning through several distinct liquid crystal phases upon heating and cooling. The exact transition temperatures can be influenced by sample purity and experimental conditions.

Table 1: Phase Transition Temperatures of Terephthalylidene bis(p-butylaniline) (TBBA)

| Transition | Temperature (°C) | Enthalpy Change (ΔH) | Notes |

| Crystal to Smectic G (Cr → SmG) | ~113 | - | On heating. |

| Smectic G to Smectic F (SmG → SmF) | ~144 | - | Transition observed by some techniques. |

| Smectic F to Smectic C (SmF → SmC) | ~172 | - | |

| Smectic C to Smectic A (SmC → SmA) | ~200 | Low ΔH | Often difficult to detect by DSC alone.[1] |

| Smectic A to Nematic (SmA → N) | ~236 | - | |

| Nematic to Isotropic Liquid (N → I) | ~236.5 | - | The nematic range is very narrow. |

| Isotropic Liquid to Nematic (I → N) | ~236.5 | - | On cooling. |

| Nematic to Smectic A (N → SmA) | ~236 | - | On cooling. |

| Smectic A to Smectic C (SmA → SmC) | ~200 | - | On cooling. |

| Smectic C to Smectic H (SmC → SmH) | - | - | A metastable phase sometimes observed on cooling. |

| Smectic H to Smectic G (SmH → SmG) | - | - | A metastable phase sometimes observed on cooling. |

| Smectic C to Crystal (SmC → Cr) | ~55.6 | - | On cooling, crystallization occurs at a lower temperature.[1] |

Note: The transition temperatures and the presence of all phases can be highly dependent on the experimental conditions and the purity of the sample. The data presented is a compilation from various sources and should be considered as representative.

Experimental Characterization of TBBA Phases

The identification and characterization of the liquid crystal phases of TBBA rely on a combination of experimental techniques.

Differential Scanning Calorimetry (DSC)

Experimental Protocol: DSC Analysis of TBBA

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of TBBA (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min).

-

The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

-

Data Analysis: The heat flow to or from the sample is measured as a function of temperature. Phase transitions are identified as endothermic peaks (on heating) or exothermic peaks (on cooling) in the DSC thermogram. The peak area corresponds to the enthalpy change (ΔH) of the transition. The Smectic C to Smectic A transition in TBBA has a very low enthalpy change and can be difficult to detect with DSC.[1]

Polarized Optical Microscopy (POM)

Experimental Protocol: POM Analysis of TBBA

-

Instrument: A polarizing optical microscope equipped with a hot stage for temperature control.

-

Sample Preparation: A small amount of TBBA is placed between a glass slide and a coverslip. The sample is heated to its isotropic phase to ensure uniform spreading and then cooled to form the liquid crystal phases.

-

Procedure: The sample is observed between crossed polarizers as the temperature is slowly varied.

-

Data Analysis: Each liquid crystal phase exhibits a characteristic optical texture. The transitions between phases are identified by the changes in these textures. For example, the nematic phase typically shows a Schlieren texture, while smectic phases exhibit focal-conic or mosaic textures.

X-ray Diffraction (XRD)

Experimental Protocol: XRD Analysis of TBBA

-

Instrument: An X-ray diffractometer equipped with a temperature-controlled sample holder.

-

Sample Preparation: The TBBA sample is placed in a capillary tube or on a temperature-controlled stage. The sample can be aligned using a magnetic field to obtain more detailed structural information.

-

Procedure: A monochromatic X-ray beam is directed at the sample, and the scattered X-rays are detected at various angles.

-

Data Analysis: The diffraction pattern provides information about the molecular arrangement.

-

Nematic Phase: A diffuse outer ring corresponding to the average intermolecular distance.

-

Smectic Phases: Sharp inner peaks (Bragg reflections) corresponding to the layer spacing (d). The arrangement of molecules within the layers can be determined from the wide-angle reflections. For instance, a tilted phase like Smectic C will show a different diffraction pattern compared to an orthogonal phase like Smectic A.

-

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of the liquid crystal phases of Terephthalylidene bis(p-butylaniline).

Caption: Workflow for TBBA Synthesis and Characterization.

References

The Core of Color Change: An In-depth Technical Guide to the Thermochromic Properties of Schiff Base Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schiff base compounds, characterized by their versatile imine (-C=N-) functional group, have garnered significant attention for their remarkable stimuli-responsive properties, particularly thermochromism—a reversible color change upon temperature variation. This technical guide provides a comprehensive overview of the fundamental principles, synthesis, and characterization of thermochromic Schiff bases. It details the underlying mechanisms, primarily driven by keto-enol tautomerism, and explores the structure-property relationships that govern their thermochromic behavior. This document serves as a resource for researchers and professionals in materials science and drug development, offering detailed experimental protocols, a summary of quantitative data, and a forward look into their potential applications in advanced therapeutic and diagnostic systems.

Introduction to Thermochromic Schiff Bases

Schiff bases are a class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] Their unique molecular structure, often involving intramolecular hydrogen bonds, makes them prime candidates for exhibiting chromic phenomena.[3] Thermochromism in these compounds is attributed to temperature-induced shifts in molecular conformation and electronic states.[4] This reversible color change makes them highly attractive for applications ranging from smart materials and sensors to potential use in temperature-sensitive drug delivery systems.[4][5]

The thermochromic effect in many Schiff bases, particularly those derived from o-hydroxy aldehydes like salicylaldehyde, is rooted in the equilibrium between two tautomeric forms: the enol-imine and the keto-amine forms.[6][7] A change in temperature can shift this equilibrium, leading to a visible color change.[3]

Mechanism of Thermochromism: The Keto-Enol Tautomerism

The predominant mechanism responsible for the thermochromic properties of many salicylideneaniline-type Schiff bases is the intramolecular proton transfer leading to a tautomeric equilibrium between the enol (E) and keto (K) forms.[6][8]

-

Enol Form: Characterized by an intramolecular O-H···N hydrogen bond. This form is typically yellow or colorless.[9][10]

-

Keto Form: Formed by the transfer of the phenolic proton to the imine nitrogen, resulting in a quinoidal structure. This form is often orange or red.[9][10]

The equilibrium between these two forms is temperature-dependent. At lower temperatures, the enol form is generally more stable. As the temperature increases, the equilibrium can shift towards the keto form, resulting in a color change.[10] This process is reversible, with the material returning to its original color upon cooling.

The planarity of the Schiff base molecule plays a crucial role in its chromic properties. It has been observed that planar molecules are more likely to exhibit thermochromism, while non-planar molecules tend to be photochromic (light-induced color change). This is often referred to as the "SA planarity rule," where "SA" stands for salicylideneaniline.[4]

Below is a diagram illustrating the thermochromic mechanism driven by keto-enol tautomerism.

Caption: The thermochromic mechanism in salicylideneaniline Schiff bases involves a temperature-driven equilibrium between the enol and keto tautomers, influenced by molecular structure and packing.

Synthesis and Characterization

General Synthesis of Schiff Bases

Schiff bases are typically synthesized via a condensation reaction between a primary amine and an aldehyde or ketone, often under reflux in a suitable solvent like ethanol or methanol.[2]

A representative synthesis of a salicylideneaniline derivative is as follows: An equimolar amount of a substituted salicylaldehyde and a substituted aniline are dissolved in ethanol. The mixture is refluxed for a few hours. Upon cooling, the Schiff base product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.[2]

Characterization Techniques

The synthesized Schiff bases and their thermochromic properties are characterized using a variety of analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine bond (C=N stretching vibration) and to study the intramolecular hydrogen bonding (O-H stretching).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure of the synthesized compounds.[7]

-

UV-Visible (UV-Vis) Spectroscopy: To monitor the color change by observing the changes in the absorption spectra at different temperatures.[11]

-

Differential Scanning Calorimetry (DSC): To determine the transition temperatures and thermodynamic parameters associated with the thermochromic phase transitions.[11][12]

-

Powder X-ray Diffraction (PXRD): To analyze the crystal structure and its changes with temperature.[13]

Quantitative Data on Thermochromic Schiff Bases

The following tables summarize qualitative and semi-quantitative data on the thermochromic behavior of selected Schiff base compounds as reported in the literature. It is important to note that comprehensive quantitative data is often dispersed across various studies, and direct comparisons should be made with caution.

Table 1: Thermochromic Properties of Selected Salicylideneaniline Derivatives

| Compound Name | Substituents | Observed Color Change | Temperature Range | Reference(s) |

| N,N'-bis(salicylidene)-p-phenylenediamine (BSP) | - | Not specified, but thermochromic | Studied in crystalline state | [14] |

| (E)-2,4-di-tert-butyl-6-{[(4-chlorophenyl)imino]methyl}phenol | 2,4-di-tert-butyl on salicylaldehyde, 4-chloro on aniline | Not specified, undergoes phase transition upon cooling | Cooled to low temperatures | [4] |

| (E)-6-{[(4-bromophenyl)imino]methyl}-2,4-di-tert-butylphenol | 2,4-di-tert-butyl on salicylaldehyde, 4-bromo on aniline | Not specified, undergoes phase transition upon cooling | Cooled to low temperatures | [4] |

| A series of photo- and thermoresponsive SA-derivatives | Various | Orange to pale orange upon heating | 150 K to 300 K | [10][11] |

| N-salicylidene-2-aminopyridine derivatives | Various | Yellow to red upon heating | Studied at various temperatures | [15] |

Table 2: Spectroscopic Data of Thermochromic Schiff Bases at Different Temperatures

| Compound/System | Technique | Temperature(s) | Key Observations | Reference(s) |

| Thermal Liquid Crystal Paint | UV-Vis Diffuse Reflectance | 26°C to 46°C | Peak at 500 nm (green) decreases, and a peak at 480 nm (blue) appears with increasing temperature. | [16][17] |

| Photo- and thermoresponsive SA-derivatives | Solid-state UV-Vis | 77 K (liquid nitrogen) and room temperature | Reversible thermochromism observed. | [10][11] |

| Layered Polydiacetylene (PDA) on a substrate | UV-Vis Diffuse Reflectance | 30°C to 250°C | Peak at ~660 nm shifts to shorter wavelengths with increasing temperature. | [18] |

| Crystal Violet Lactone (CVL) with TA and 1-octadecanol on fabric | UV-Vis Kubelka-Munk | 27°C and 65°C | Significant change in the visible absorption spectrum, corresponding to a color change. | [19] |

Experimental Protocols

Synthesis of N-salicylidene-2-aminopyridine

-

Reactants: Salicylaldehyde (1 mmol) and 2-aminopyridine (1 mmol).[15]

-

Solvent: Ethanol (20 mL).

-

Procedure:

-

Dissolve salicylaldehyde and 2-aminopyridine in ethanol in a round-bottom flask.

-

Reflux the mixture with stirring for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated yellow solid by filtration.

-

Wash the product with cold ethanol and dry it in a vacuum desiccator.

-

Characterization of Thermochromic Properties using Variable-Temperature UV-Vis Diffuse Reflectance Spectroscopy

This protocol is a generalized procedure based on methodologies described in the literature for analyzing solid samples.[16][17][18][19]

-

Instrumentation: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory and a high-temperature reaction chamber with a temperature controller.

-

Sample Preparation:

-

For powder samples, place the powder in the sample cup of the reaction chamber.

-

For coated samples, apply the thermochromic material as a thin film onto a suitable substrate (e.g., a sandblasted stainless steel disk).

-

Use an uncoated, non-reflective substrate as a reference.

-

-

Measurement Procedure:

-

Place the reference material in the sample holder and record a baseline spectrum at the initial temperature.

-

Replace the reference with the sample.

-

Set the desired initial temperature using the temperature controller and allow the system to equilibrate.

-

Record the diffuse reflectance spectrum of the sample over the desired wavelength range (e.g., 400-800 nm).

-

Incrementally increase the temperature to the next setpoint, allow for equilibration, and record another spectrum.

-

Repeat this process over the entire temperature range of interest.

-

To test for reversibility, cool the sample back to the initial temperature and record the spectrum again.

-

-

Data Analysis:

-

Convert the reflectance spectra to absorbance or Kubelka-Munk units for easier interpretation.

-

Plot the spectra at different temperatures to visualize the changes in absorption bands.

-

Identify the isosbestic points, which indicate the presence of a two-component equilibrium (e.g., enol and keto forms).

-

Plot the absorbance at a specific wavelength (corresponding to one of the tautomers) as a function of temperature to determine the transition temperature range.

-

Below is a workflow diagram for the experimental characterization of thermochromic Schiff bases.

Caption: A generalized experimental workflow for the synthesis and characterization of thermochromic Schiff base compounds.

Applications in Drug Development: A Forward Look

While the direct application of thermochromic Schiff bases in drug delivery is an emerging field, their inherent temperature-responsive nature presents exciting possibilities. The principles governing their color change can be conceptually extended to create "smart" drug delivery systems.

Potential for Temperature-Sensitive Drug Release

Thermo-sensitive drug delivery systems are designed to release their payload in response to a specific temperature trigger.[20][21] This is particularly relevant for targeted cancer therapy, where localized hyperthermia can be used to heat tumor tissues. A hypothetical drug delivery system could incorporate thermochromic Schiff bases in a polymer matrix or liposomal formulation.

The underlying principle would be a temperature-induced structural change in the Schiff base that, in turn, alters the permeability of the carrier, leading to drug release. For instance, a shift from a more compact enol form to a different keto conformation could disrupt the integrity of a lipid bilayer or a polymer network.

Development of Temperature Sensors for Biological Systems

The ability of thermochromic compounds to provide a visual indication of temperature makes them candidates for developing simple, non-invasive temperature sensors.[22][23][24] In a biological context, these could be used to monitor temperature changes in cell cultures or tissues, which can be indicative of metabolic activity or pathological conditions like inflammation.

For such applications, the Schiff bases would need to be biocompatible and exhibit a distinct color change within the physiological temperature range. Further research is required to design and synthesize such compounds and to integrate them into practical sensing platforms.

Below is a logical relationship diagram illustrating the design considerations for developing thermochromic Schiff bases for biomedical applications.

Caption: A logical diagram outlining the design considerations for tailoring the properties of thermochromic Schiff bases for potential biomedical applications.

Conclusion

Thermochromic Schiff base compounds represent a fascinating class of smart materials with a well-defined structure-property relationship. The temperature-induced keto-enol tautomerism provides a robust mechanism for reversible color change. While their application in materials science is well-established, their potential in the realm of drug development and biomedical sensing is a promising area for future research. This guide has provided a foundational understanding of these compounds, from their synthesis and characterization to the core principles governing their thermochromic behavior. Further exploration into tuning their properties for biological environments will be key to unlocking their full potential in advanced therapeutic and diagnostic applications.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. ajrconline.org [ajrconline.org]

- 3. scispace.com [scispace.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Thermochromic Polymeric Films for Applications in Active Intelligent Packaging—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. J-type aggregation and thermochromic behavior of a schiff base in solution: Role of keto-enol tautomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enol-keto tautomerism of aromatic photochromic Schiff base N,N'-bis(salicylidene)-p-phenylenediamine: ground state equilibrium and excited state deactivation studied by solvatochromic measurements on ultrafast time scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Supramolecular Influence on Keto-Enol Tautomerism and Thermochromic Properties of o-Hydroxy Schiff Bases [hrcak.srce.hr]

- 10. RSC - Page load error [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. Ex situ and in situ monitoring of the syntheses of thermochromic Schiff bases - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. academic.oup.com [academic.oup.com]

- 15. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 16. harricksci.com [harricksci.com]

- 17. harricksci.com [harricksci.com]

- 18. shimadzu.com [shimadzu.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. A temperature-sensitive drug release system based on phase-change materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Fabrication of a reversible thermochromism based temperature sensor using an organic–inorganic composite system - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Highly Sensitive Temperature Sensing in Biological Region with Ratiometric Fluorescent Response - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Highly Sensitive Temperature Sensors Based on Fiber-Optic PWM and Capacitance Variation Using Thermochromic Sensing Membrane [mdpi.com]

An In-depth Technical Guide to the Photochromic Behavior of Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline derivatives, particularly N-salicylideneanilines (anils), represent a significant class of photochromic compounds that undergo reversible color changes upon exposure to light. This phenomenon is rooted in a fascinating intramolecular proton transfer and isomerization process, leading to significant alterations in their absorption spectra. Understanding and harnessing this behavior holds considerable promise for various applications, including molecular switches, high-density optical data storage, and the development of photoswitchable therapeutic agents. This technical guide provides a comprehensive overview of the core principles governing the photochromic behavior of aniline derivatives, detailing their synthesis, mechanistic pathways, and the experimental protocols for their characterization. Quantitative data on their photophysical properties are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding.

Core Principles of Photochromism in Aniline Derivatives

The photochromism observed in many aniline derivatives, most notably salicylideneanilines, is predominantly driven by a reversible tautomerization between an enol-imine and a keto-amine form.[1][2] This transformation is initiated by the absorption of ultraviolet (UV) light and can be reversed either thermally or by irradiation with visible light.[3]

The key steps in this process are:

-

Photoexcitation: The stable enol form absorbs a photon of UV light, promoting the molecule to an excited electronic state.

-

Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a proton is rapidly transferred from the hydroxyl group to the imine nitrogen atom.[4] This ultrafast process leads to the formation of a transient cis-keto tautomer in its excited state.[5]

-

Isomerization and Relaxation: The excited cis-keto form then undergoes a geometrical isomerization to the more stable trans-keto form, which is the colored species.[4][5] This is followed by non-radiative decay back to the ground electronic state. The resulting trans-keto form has a distinctly different absorption spectrum, typically in the visible region, leading to the observed color change.[3]

-

Reversion: The molecule can revert from the colored trans-keto form back to the colorless enol form either through thermal relaxation (fading in the dark) or by absorbing a photon of visible light (photobleaching).[3]

The efficiency and kinetics of this process are influenced by several factors, including the electronic nature of substituents on both the salicylidene and aniline rings, the viscosity and polarity of the medium, and the crystal packing in the solid state.[1][6]

Quantitative Data on Photochromic Properties

The photochromic behavior of aniline derivatives can be quantified by several key parameters, including their absorption maxima (λmax) in different states, the quantum yield of the forward (coloring) and reverse (fading) reactions, and the kinetics of the thermal fading process. The following tables summarize available data for representative salicylideneaniline derivatives.

| Compound | Solvent/State | Enol Form λmax (nm) | Keto Form λmax (nm) | Reference(s) |

| Salicylideneaniline (SA) | Cyclohexane | ~350 | ~450 | [5] |

| Salicylideneaniline (SA) | Solid (α1 and α2 polymorphs) | ~350 | ~480 | [7] |

| N-(3,5-di-tert-butylsalicylidene)-4-aminopyridine | Ethanol | ~380 | ~480 | [8] |

| Salicylidene-m-toluidine | Solid | - | 480 (induced) | [6] |

| 5-Bromosalicylidene-α-naphthylamine | Solid | - | Color change to red | [6] |

| Salicylidene-(p-nitro)aniline | Rigid glassy solution | - | - | [6] |

| Salicylidene-(p-methoxy)aniline | Rigid glassy solution | - | - | [6] |

Note: Quantitative data on quantum yields and detailed kinetics are often highly dependent on experimental conditions and are not always readily available in a comparative format. The data presented here are indicative of the typical spectral shifts observed.

Experimental Protocols

Synthesis of Salicylideneaniline Derivatives

A general and straightforward method for the synthesis of salicylideneanilines is the condensation reaction between a substituted salicylaldehyde and a substituted aniline.[9][10][11]

Example: Synthesis of N-salicylidene-4-methoxyaniline

-

Materials: Salicylaldehyde, 4-methoxyaniline (p-anisidine), ethanol, dichloromethane (DCM).

-

Procedure:

-

Dissolve salicylaldehyde (1 equivalent) in a minimal amount of a suitable solvent such as ethanol or DCM in a round-bottom flask equipped with a magnetic stirrer.[9][10]

-

In a separate flask, dissolve 4-methoxyaniline (1 equivalent) in the same solvent.

-

Slowly add the aniline solution dropwise to the salicylaldehyde solution at room temperature with continuous stirring. A color change is often observed immediately.[9]

-

Allow the reaction mixture to stir at room temperature for several hours (e.g., 24 hours) or gently reflux for a shorter period (e.g., 30 minutes to 2 hours) to ensure complete reaction.[9][12]

-

The product often crystallizes directly from the reaction mixture upon cooling or after partial solvent evaporation.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[9]

-

-

Characterization: The structure and purity of the synthesized compound should be confirmed by techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point analysis.[13][14]

Characterization of Photochromic Behavior

A combination of spectroscopic techniques is employed to characterize the photochromic properties of aniline derivatives.

3.2.1 UV-Vis Spectroscopy

-

Objective: To determine the absorption maxima of the different isomeric forms and to monitor the kinetics of the photochromic transitions.

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., cyclohexane, ethanol) or use a thin solid film of the material.

-

Record the initial UV-Vis absorption spectrum of the sample (enol form).

-

Irradiate the sample with a UV lamp (e.g., 365 nm) for a specific duration while recording the absorption spectra at set time intervals to observe the formation of the colored keto form.[7]

-

Identify the λmax of the newly formed absorption band corresponding to the keto tautomer.

-

To study the thermal fading kinetics, monitor the decrease in the absorbance of the keto form's λmax over time in the dark.

-

To study the photobleaching, irradiate the colored sample with visible light (e.g., >450 nm) and monitor the decrease in the keto form's absorbance.[3]

-

3.2.2 Flash Photolysis

-

Objective: To study the kinetics of the fast photochemical processes, including the formation and decay of transient species on the nanosecond to millisecond timescale.[15][16][17]

-

Setup: A typical flash photolysis setup consists of a high-intensity light flash (pump) to initiate the photoreaction and a second, weaker light source (probe) to monitor the changes in absorbance of the transient species.[18][19]

-

Procedure:

-

A short, intense pulse of light from a laser or flash lamp excites the sample.

-

The transient absorption of the sample is monitored at a specific wavelength as a function of time after the flash.

-

By varying the probe wavelength, a time-resolved absorption spectrum of the transient species can be constructed.

-

Kinetic analysis of the rise and decay of the transient absorption signals provides information on the rates of the photochemical reactions.[16]

-

3.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide structural information about the different isomers and to quantify their populations in solution.

-

Procedure:

-

¹H NMR spectra can be used to identify the characteristic signals of the enol and keto forms. For example, the hydroxyl proton of the enol form typically appears as a sharp singlet at a downfield chemical shift.

-

In situ illumination of the NMR sample can be performed to study the photoinduced structural changes.[20][21]

-

By integrating the signals corresponding to each tautomer, their relative concentrations at the photostationary state can be determined.

-

Visualizing the Processes

Signaling Pathway of Photochromism

The following diagram illustrates the key steps in the photochromic transformation of a salicylideneaniline derivative.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of photochromic aniline derivatives.

Implications for Drug Development

The ability to control the structure and properties of a molecule with light opens up exciting possibilities in drug development. Photochromic aniline derivatives could potentially be used to create "photopharmacology," where the activity of a drug is switched on or off at a specific site in the body using light. This could lead to more targeted therapies with reduced side effects. However, challenges such as ensuring deep tissue penetration of light and the potential toxicity of the aniline moiety and its photoproducts need to be carefully addressed.[22]

Conclusion

The photochromic behavior of aniline derivatives is a rich field of study with fundamental scientific importance and significant potential for technological applications. The reversible transformation between the enol and keto tautomers, driven by light, provides a powerful mechanism for controlling molecular properties. A thorough understanding of the synthesis, characterization, and underlying mechanisms, as outlined in this guide, is crucial for researchers and scientists aiming to design and utilize these fascinating molecular systems for advanced applications in materials science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Photochromism in Anils - A Review [benthamopenarchives.com]

- 3. Photochromism of salicylidene aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of salicylidene anilines for application in the high school laboratory | Incite [blogs.longwood.edu]

- 10. ijcm.du.ac.ir [ijcm.du.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. Visualization_graphviz package — RetSynth 2 documentation [sandialabs.github.io]

- 13. Mechanochemical synthesis of N-salicylideneaniline: thermosalient effect of polymorphic crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. homepages.uni-regensburg.de [homepages.uni-regensburg.de]

- 16. Flash Photolysis | Chem Lab [chemlab.truman.edu]

- 17. edinst.com [edinst.com]

- 18. vernier.com [vernier.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Polymorphism of Terephthalylidene-bis(p-butylaniline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalylidene-bis(p-butylaniline), commonly abbreviated as TBBA, is a well-studied liquid crystalline compound known for its rich polymorphic behavior. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the fields of materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability, which can have significant implications for product development and performance. This technical guide provides a comprehensive overview of the polymorphism in TBBA, including its synthesis, phase transitions, and the experimental protocols used for its characterization.

Synthesis of Terephthalylidene-bis(p-butylaniline)

The synthesis of Terephthalylidene-bis(p-butylaniline) is typically achieved through the condensation reaction of terephthalaldehyde and 4-butylaniline.

Experimental Protocol: Synthesis of TBBA

Materials:

-

Terephthalaldehyde

-

4-Butylaniline

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

Dissolve terephthalaldehyde in a minimal amount of hot absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

In a separate beaker, dissolve a stoichiometric amount (2 molar equivalents) of 4-butylaniline in absolute ethanol.

-

Slowly add the 4-butylaniline solution to the terephthalaldehyde solution while stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to precipitate the product.

-

The resulting solid is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and chloroform, to yield yellow crystalline needles of Terephthalylidene-bis(p-butylaniline).

Polymorphism and Phase Transitions of TBBA

TBBA exhibits a complex series of phase transitions, including multiple smectic and nematic liquid crystal phases, as well as at least one crystalline solid phase. The characterization of these phases and the transitions between them is crucial for understanding the material's properties.

Quantitative Data on Phase Transitions

The following table summarizes the known phase transitions and their corresponding temperatures for Terephthalylidene-bis(p-butylaniline). It is important to note that the transition temperatures can be influenced by factors such as sample purity and the heating/cooling rate used during analysis. The enthalpy changes (ΔH) associated with these transitions are often small and require sensitive calorimetric techniques for accurate measurement.

| Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |

| Crystalline Solid (Cr) to Smectic H (SmH) | 113 | Data not available in searched literature |

| Smectic H (SmH) to Smectic G (SmG) | 74 | Data not available in searched literature |

| Smectic G (SmG) to Smectic C (SmC) | 89.2 | Data not available in searched literature |

| Smectic C (SmC) to Smectic A (SmA) | 144.5 | Data not available in searched literature |

| Smectic A (SmA) to Nematic (N) | 172 | Data not available in searched literature |

| Nematic (N) to Isotropic Liquid (I) | 199 | Data not available in searched literature |

| Isotropic Liquid (I) to Decomposition | >235 | - |

Note: The transition temperatures are based on data from commercial suppliers and may vary. A comprehensive literature search did not yield specific enthalpy values for each transition.

Experimental Characterization of TBBA Polymorphs

A multi-technique approach is essential for the comprehensive characterization of the polymorphic forms of TBBA. The following are key experimental protocols employed in such studies.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperatures and enthalpies of phase transitions.

-

Methodology:

-

A small, accurately weighed sample of TBBA (typically 3-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference are placed in the DSC furnace.

-

A controlled temperature program is applied, typically involving heating and cooling cycles at a constant rate (e.g., 5-10 °C/min).

-

The heat flow to the sample relative to the reference is measured as a function of temperature.

-

Endothermic and exothermic peaks in the resulting thermogram correspond to phase transitions. The peak onset temperature provides the transition temperature, and the peak area is used to calculate the enthalpy of the transition.

-

2. Thermogravimetric Analysis (TGA)

-

Objective: To assess the thermal stability and decomposition profile of TBBA.

-

Methodology:

-

A small, accurately weighed sample of TBBA (typically 5-10 mg) is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

A significant loss of mass indicates decomposition.

-

3. Powder X-ray Diffraction (PXRD)

-

Objective: To identify the crystalline structure of solid polymorphs.

-

Methodology:

-

A finely ground powder of the solid TBBA sample is packed into a sample holder.

-

The sample is placed in the path of a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for the specific crystalline form.

-

This data can be used to determine lattice parameters and the space group of the crystal.

-

4. Polarized Light Microscopy (PLM)

-

Objective: To visually observe the different phases and their textures.

-

Methodology:

-

A small amount of TBBA is placed on a microscope slide and covered with a coverslip.

-

The slide is placed on a hot stage attached to a polarizing microscope.

-

The sample is heated and cooled while being observed between crossed polarizers.

-

Different liquid crystal and crystalline phases will exhibit unique optical textures (birefringence patterns) that can be used for identification.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of polymorphism in Terephthalylidene-bis(p-butylaniline).

Conclusion

The polymorphism of Terephthalylidene-bis(p-butylaniline) presents a rich area of study with implications for materials science and potentially for pharmaceutical applications where liquid crystalline phases are of interest. A thorough understanding and characterization of its various polymorphic forms are paramount for controlling its physical and chemical properties. The combination of synthesis, thermal analysis, X-ray diffraction, and microscopy, as outlined in this guide, provides a robust framework for researchers and professionals to investigate and harness the unique characteristics of TBBA's polymorphs. Further research to fully elucidate the crystallographic structures of all solid polymorphs and to precisely quantify the thermodynamics of their transitions would be of significant value to the scientific community.

An In-depth Technical Guide on the Solubility of Terephthalylidene-bis(p-butylaniline) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalylidene-bis(p-butylaniline), commonly abbreviated as TBBA, is a Schiff base liquid crystal that has garnered interest in various fields of materials science. Its unique molecular structure, characterized by a central aromatic core and terminal butyl chains, gives rise to its liquid crystalline properties. Understanding the solubility of TBBA in various organic solvents is a critical prerequisite for its purification, processing, and application in areas such as display technologies and organic electronics. This guide provides a comprehensive overview of the available information on the solubility of TBBA and outlines a detailed experimental protocol for its determination.

Quantitative Solubility Data

A thorough review of publicly available scientific literature and chemical databases indicates a notable absence of quantitative solubility data for Terephthalylidene-bis(p-butylaniline) in common organic solvents. Many sources explicitly state the solubility as "not available" or provide no specific numerical values. This lack of data highlights a significant gap in the physicochemical characterization of this compound and underscores the need for experimental determination.

While quantitative data is unavailable, general solubility trends for Schiff bases suggest that TBBA is likely to be more soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and potentially in chlorinated solvents like chloroform. Its solubility is expected to be lower in non-polar solvents like hexane and in polar protic solvents like ethanol. However, these are general predictions and require experimental verification.

Table 1: Solubility of Terephthalylidene-bis(p-butylaniline) in Organic Solvents

| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Solubility ( g/100 mL) at 25°C |

| N/A | 396.57 | ~1.0 | Data not available |

As of the latest literature search, no quantitative solubility data for TBBA in organic solvents has been published.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid organic compound like TBBA in an organic solvent can be reliably performed using the isothermal saturation method, often referred to as the "flask method." This method is in line with principles outlined in international standards such as OECD Guideline 105 for the testing of chemicals[1][2]. The following protocol provides a detailed methodology for this experiment.

Objective: To determine the saturation solubility of Terephthalylidene-bis(p-butylaniline) in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

Terephthalylidene-bis(p-butylaniline) (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Constant temperature water bath or incubator

-

Screw-capped glass vials or flasks

-

Magnetic stirrer and stir bars or a mechanical shaker

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., UV-Vis spectrophotometer)

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid TBBA to a glass vial or flask. The excess is crucial to ensure that saturation is reached.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the mixture using a magnetic stirrer or mechanical shaker for a sufficient period to reach equilibrium. The time required for equilibration can vary and should be determined by preliminary experiments (e.g., sampling at 24, 48, and 72 hours) to ensure the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the concentration of TBBA in the diluted solution using a calibrated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of TBBA of known concentrations.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of TBBA in the original saturated solution.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of TBBA.

While Terephthalylidene-bis(p-butylaniline) is a compound of significant interest in materials science, there is a clear deficiency of quantitative solubility data in the scientific literature. This guide provides a robust and detailed experimental protocol based on established methodologies to enable researchers to determine the solubility of TBBA in various organic solvents. The generation of such data will be invaluable for the continued development and application of this liquid crystalline material.

References

The Historical Trajectory and Technical Landscape of Terephthalylidene-bis(p-butylaniline) (TBBA) Research

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Terephthalylidene-bis(p-butylaniline), commonly known as TBBA, is a seminal thermotropic liquid crystal that has played a pivotal role in the advancement of liquid crystal science. Its rich polymorphism, exhibiting multiple distinct liquid crystalline phases, has made it a subject of intense research for over half a century. This technical guide provides an in-depth exploration of the historical development of TBBA research, from its initial synthesis to its detailed characterization, offering a valuable resource for researchers, scientists, and professionals in material science.

Historical Development

The journey of TBBA research began in the early 1970s, a period of burgeoning interest in the fundamental properties and potential applications of liquid crystals.

The Dawn of a Polymorphic Wonder (1970s):

The first report of Terephthalylidene-bis(p-butylaniline) and its remarkable liquid crystalline properties appeared in a 1970 publication by T. R. Taylor, J. L. Fergason, and S. L. Arora. This initial study unveiled the existence of a smectic C phase in TBBA, sparking immediate interest within the burgeoning liquid crystal community. Following this discovery, in 1977, Neubert and colleagues reported a method for its synthesis, further fueling research into its complex phase behavior. These early investigations laid the groundwork for understanding the intricate relationship between molecular structure and mesophase formation in calamitic (rod-like) liquid crystals.

Unraveling the Phases (1980s-Present):

Subsequent decades saw a flurry of research dedicated to elucidating the full spectrum of TBBA's liquid crystalline phases. Through the application of advanced analytical techniques, a more complete picture of its phase transitions emerged. Researchers identified not only the nematic and smectic C phases but also a cascade of other smectic modifications, including smectic A, F, G, and H phases. This complex polymorphism made TBBA a model system for studying the subtle energetic and entropic factors that govern the transitions between different states of partial order. More recently, researchers like Ma and colleagues have focused on optimizing the synthesis of TBBA, developing a one-step synthesis method at room temperature, which simplifies its preparation and enhances its accessibility for further research.

Physicochemical Properties

TBBA is a Schiff base, an organic compound containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl group. This molecular structure gives rise to its rod-like shape, a prerequisite for the formation of liquid crystalline phases.

| Property | Value |

| Chemical Formula | C₂₈H₃₂N₂ |

| Molar Mass | 396.57 g/mol |

| Appearance | Yellow crystalline solid |

| CAS Number | 29743-21-3 |

Quantitative Data: Phase Transitions of TBBA

The defining characteristic of TBBA is its rich sequence of phase transitions upon heating and cooling. The transition temperatures can vary slightly depending on the purity of the sample and the experimental conditions.

| Transition | Temperature (°C) on Heating | Temperature (°C) on Cooling |

| Crystal to Smectic H | ~113 | - |

| Smectic H to Smectic G | ~144 | ~144 |

| Smectic G to Smectic F | - | - |

| Smectic F to Smectic C | ~172.5 | ~172.5 |

| Smectic C to Smectic A | ~200 | ~200 |

| Smectic A to Nematic | ~236.5 | ~236.5 |

| Nematic to Isotropic | ~236.5 | ~236.5 |

Note: The Smectic A to Nematic transition is often observed as a weak or second-order transition, sometimes appearing as a shoulder on the main Nematic to Isotropic peak in calorimetry.

Experimental Protocols

The characterization of TBBA's liquid crystalline phases relies on a suite of complementary analytical techniques.

Synthesis of Terephthalylidene-bis(p-butylaniline) (One-Step Method)

This protocol is based on the room temperature synthesis method.

Materials:

-

Terephthalaldehyde

-

p-butylaniline

-

Ethanol (absolute)

-

Magnetic stirrer

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

Dissolve terephthalaldehyde in a minimal amount of absolute ethanol in a beaker with magnetic stirring.

-

In a separate beaker, dissolve a stoichiometric amount (2 molar equivalents) of p-butylaniline in absolute ethanol.

-

Slowly add the p-butylaniline solution to the terephthalaldehyde solution while stirring continuously at room temperature.

-

A yellow precipitate of TBBA will form almost immediately.

-

Continue stirring the reaction mixture for 2-3 hours to ensure complete reaction.

-

Collect the yellow precipitate by vacuum filtration using a Buchner funnel.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified TBBA in a vacuum oven at a temperature below its melting point.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the transition temperatures and associated enthalpy changes of the various phase transitions.

Instrument: A standard differential scanning calorimeter. Sample Preparation: A small amount of TBBA (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. Experimental Conditions:

-

Heating/Cooling Rate: A typical rate is 10 °C/min. Slower rates (e.g., 2-5 °C/min) can be used to improve the resolution of closely spaced transitions.

-

Temperature Program: The sample is typically heated from room temperature to a temperature well above the isotropic clearing point (e.g., 250 °C) and then cooled back to room temperature. A second heating and cooling cycle is often performed to ensure thermal history does not affect the results.

-

Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation of the sample at high temperatures.

Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying the different liquid crystalline phases by observing their unique optical textures.

Instrument: A polarizing microscope equipped with a hot stage for temperature control. Sample Preparation: A small amount of TBBA is placed on a clean microscope slide and covered with a coverslip. The slide is then placed on the hot stage and heated to its isotropic phase to ensure a uniform sample. The sample is then cooled slowly to observe the formation of different liquid crystalline textures. Observation: The sample is observed between crossed polarizers. Each liquid crystalline phase exhibits a characteristic texture. For example, the nematic phase shows a Schlieren texture, while smectic phases often display focal-conic or mosaic textures.

X-Ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and ordering within the different phases.

Instrument: A powder X-ray diffractometer equipped with a temperature-controlled sample stage. Sample Preparation: A powdered sample of TBBA is placed in a sample holder. For oriented samples, the material can be held in a capillary tube and aligned using a magnetic field. Experimental Conditions:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.54 Å).

-

Scan Range: The diffraction pattern is recorded over a range of 2θ angles. Small-angle X-ray scattering (SAXS) is used to probe the layer spacing in smectic phases, while wide-angle X-ray scattering (WAXS) provides information about the short-range molecular correlations.

-

Temperature Control: XRD patterns are recorded at different temperatures corresponding to the various liquid crystalline phases identified by DSC and POM.

Visualizations

Experimental Workflow for TBBA Characterization

Caption: Workflow for the synthesis and characterization of TBBA.

Phase Transition Pathway of TBBA upon Heating

Caption: Sequence of phase transitions of TBBA upon heating.

Theoretical Modeling of Terephthalylidene-bis(p-butylaniline): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Terephthalylidene-bis(p-butylaniline) (TBBA)